molecular formula C11H15N5O5 B12314919 N(6)-OH-Me-Adenosine

N(6)-OH-Me-Adenosine

Cat. No.: B12314919
M. Wt: 297.27 g/mol
InChI Key: ZDSMLAYSJRQEGM-UHFFFAOYSA-N
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Description

N(6)-OH-Me-Adenosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of adenosine, where the hydrogen atom at the sixth position of the adenine ring is replaced by a hydroxyl group and a methyl group. This modification alters the chemical and biological properties of the molecule, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-OH-Me-Adenosine typically involves multi-step chemical reactions. One common method starts with adenosine as the precursor. The first step involves the protection of the hydroxyl groups on the ribose moiety to prevent unwanted reactions. This is followed by the selective introduction of a hydroxyl group and a methyl group at the sixth position of the adenine ring. The final step involves the deprotection of the ribose hydroxyl groups to yield the desired compound. The reaction conditions often require the use of specific reagents, such as methylating agents and oxidizing agents, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N(6)-OH-Me-Adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and methyl groups, which can act as reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of different oxidation products.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sixth position, where the hydroxyl or methyl group can be replaced by other substituents using reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted adenosine analogs.

Scientific Research Applications

N(6)-OH-Me-Adenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.

    Biology: The compound is employed in studies of nucleic acid interactions and enzyme activities, particularly those involving adenosine receptors.

    Medicine: this compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders.

    Industry: It is used in the development of novel pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N(6)-OH-Me-Adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The hydroxyl and methyl groups at the sixth position can influence the binding affinity and selectivity of the compound for these receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

N(6)-OH-Me-Adenosine can be compared with other adenosine derivatives, such as N(6)-methyladenosine and N(6)-hydroxyadenosine. While these compounds share structural similarities, the presence of both hydroxyl and methyl groups in this compound confers unique properties that can enhance its biological activity and specificity. This makes it a valuable compound for targeted research and therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool for research and development. The continued study of this compound may lead to new insights and applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSMLAYSJRQEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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